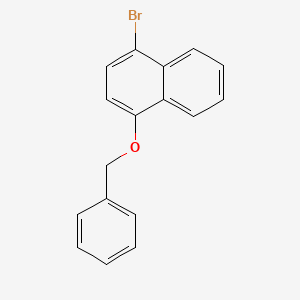

1-Bromo-4-(phenylmethoxy)-naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

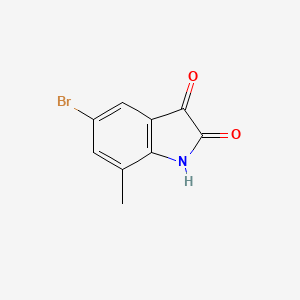

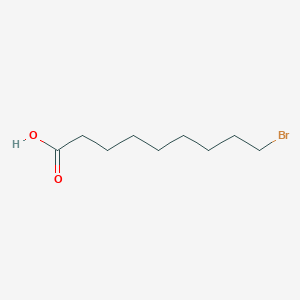

“1-Bromo-4-(phenylmethoxy)-naphthalene” is a chemical compound. It is also known as "1-Bromo-4-methoxynaphthalene" . The compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. In one study, a solution of 1-bromo-4-(phenylmethoxy)-benzene was added dropwise into a reaction system over 2 hours . After 12 hours of stirring, the solvent was removed and n-hexane was added. The resulting mixture was filtered to obtain a filtrate .

Molecular Structure Analysis

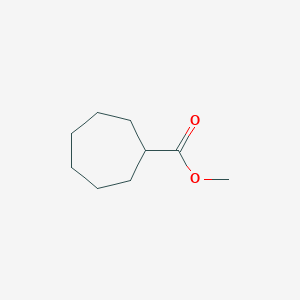

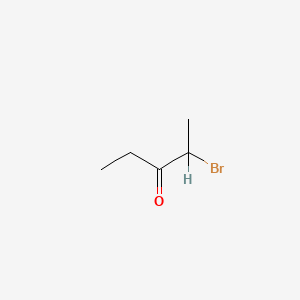

The molecular formula of “1-Bromo-4-(phenylmethoxy)-naphthalene” is C11H9BrO . The molecular weight is 237.09 . The structure of the compound can be represented by the SMILES string COc1ccc(Br)c2ccccc12 .

Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it participates in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(phenylmethoxy)-naphthalene” include a boiling point of 144 °C/2 mmHg and a specific gravity of 1.49 (20/20) . It is a liquid at 20 degrees Celsius and should be stored under inert gas .

Applications De Recherche Scientifique

Synthesis of Bromohydrins

Bromohydrins are valuable intermediates in organic synthesis. The bromination of alkenes to form bromohydrins using 1-Bromo-4-(phenylmethoxy)-naphthalene can be achieved through various methods, including electrochemical strategies . These compounds serve as precursors for the synthesis of epoxides or diols, which are useful in the production of pharmaceuticals and fine chemicals.

Electrochemical Bromination

The electrochemical bromination of alkenes is an environmentally friendly alternative to traditional bromination methods. Using 1-Bromo-4-(phenylmethoxy)-naphthalene , researchers can generate bromine in situ, reducing waste and avoiding the use of hazardous reagents . This method is particularly useful for the selective bromination of sensitive molecules.

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

1-bromo-4-phenylmethoxynaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOORTGQVODJZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327505 |

Source

|

| Record name | NSC662266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(phenylmethoxy)-naphthalene | |

CAS RN |

138865-41-5 |

Source

|

| Record name | NSC662266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.